molecular formula C10H11N3O B11737716 1-(3-methoxyphenyl)-1H-pyrazol-4-amine

1-(3-methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B11737716
M. Wt: 189.21 g/mol
InChI Key: VRZPTULSALDTPX-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the corresponding pyrazole derivative. The reaction typically proceeds in the presence of a base such as sodium ethoxide or potassium carbonate. The resulting product is then subjected to further reactions to introduce the amine group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-methoxyphenyl)-1H-pyrazol-4-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1H-pyrazol-4-amine: Similar structure with a methoxy group at the 4-position of the phenyl ring.

    1-(3-chlorophenyl)-1H-pyrazol-4-amine: Contains a chlorine atom instead of a methoxy group.

    1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: A related compound with a naphthalene ring.

Uniqueness

1-(3-methoxyphenyl)-1H-pyrazol-4-amine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications in research and industry.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-methoxyphenyl)pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-3-9(5-10)13-7-8(11)6-12-13/h2-7H,11H2,1H3

InChI Key

VRZPTULSALDTPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)N

Origin of Product

United States

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